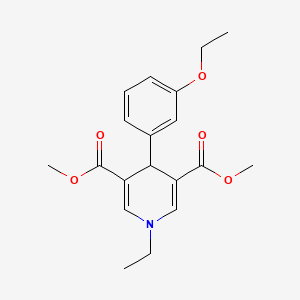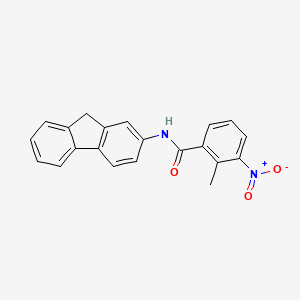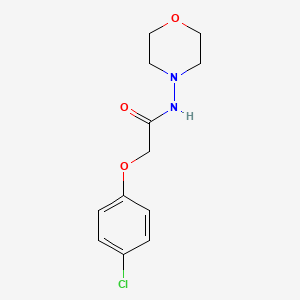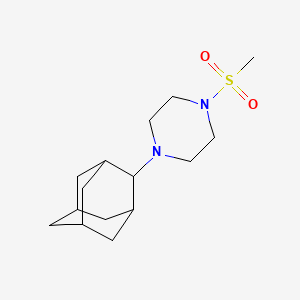
dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly used as a precursor in the synthesis of various pharmaceutical compounds due to its unique chemical properties.
科学的研究の応用
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has various scientific research applications. It is commonly used as a precursor in the synthesis of various pharmaceutical compounds such as angiotensin II receptor antagonists, calcium channel blockers, and anti-inflammatory agents. It is also used in the synthesis of various pyridine-based ligands for metal catalysis.
作用機序
The mechanism of action of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood. However, it is believed to act as a calcium channel blocker, which reduces the influx of calcium ions into cells. This, in turn, reduces the contraction of smooth muscle cells and leads to vasodilation. It is also believed to have anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, which suggests its potential as an antihypertensive agent. It has also been shown to reduce inflammation in animal models, which suggests its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is its ease of synthesis. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are various future directions for the research on dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the development of new synthetic routes to improve the yield and purity of the product. Another potential direction is the investigation of its potential as an antihypertensive and anti-inflammatory agent in clinical trials. Additionally, the synthesis of new analogs of this compound could lead to the discovery of new pharmaceutical compounds with improved efficacy and reduced side effects.
In conclusion, dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with various scientific research applications. Its ease of synthesis and unique chemical properties make it a valuable precursor in the synthesis of various pharmaceutical compounds. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl 3-ethoxyacrylate with 2,6-lutidine in the presence of dimethyl carbonate. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved through recrystallization.
特性
IUPAC Name |
dimethyl 4-(3-ethoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-20-11-15(18(21)23-3)17(16(12-20)19(22)24-4)13-8-7-9-14(10-13)25-6-2/h7-12,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALYHYUDRYXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)

![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5790728.png)


![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)
